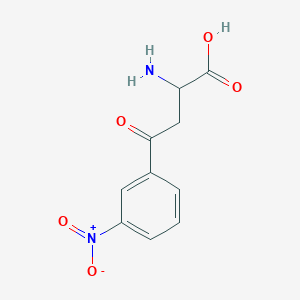

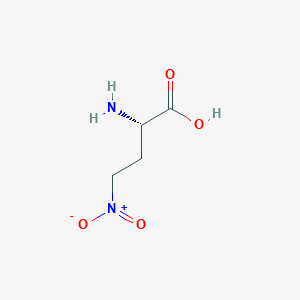

4-硝基-2-氨基丁酸

描述

4-Nitro-2-aminobutyric acid is not directly mentioned in the provided papers. However, the papers discuss various amino acids and their derivatives, which can provide insights into the properties and reactions of structurally related compounds. For instance, 4-amino-4-cyanobutyric acid is identified as an intermediate in glutamate biosynthesis, suggesting that 4-nitro-2-aminobutyric acid could also be involved in or affect biological pathways .

Synthesis Analysis

The synthesis of amino acid derivatives is a common theme in the provided papers. For example, the synthesis of 4-amino-4-cyanobutyric acid involves the use of precursors such as K13C15N and succinic semialdehyde-14C, indicating that similar methods could potentially be applied to synthesize 4-nitro-2-aminobutyric acid . Additionally, the synthesis of various nickel(II) complexes with artificial amino acids, including l-2-aminobutyric acid, demonstrates the versatility of amino acids in forming coordination compounds, which could be relevant for the synthesis of metal complexes with 4-nitro-2-aminobutyric acid .

Molecular Structure Analysis

The molecular structure of amino acid derivatives is crucial for their reactivity and function. The nickel(II) complexes mentioned in the papers show that the amino acids can adopt different coordination geometries, which could be informative when considering the molecular structure of 4-nitro-2-aminobutyric acid and its potential to form similar complexes .

Chemical Reactions Analysis

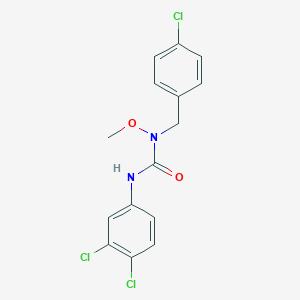

The reactivity of amino acids in nitrosation reactions is discussed, which is particularly relevant to 4-nitro-2-aminobutyric acid as it contains a nitro group . The rate of nitrosation and the formation of alkylating agents from amino acids are influenced by the position of the amino group, which could imply that the nitro group in 4-nitro-2-aminobutyric acid may affect its reactivity in similar reactions .

Physical and Chemical Properties Analysis

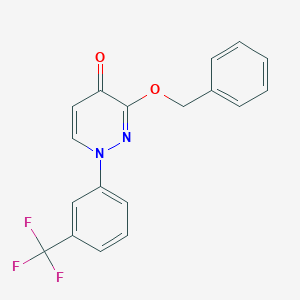

While the papers do not directly discuss the physical and chemical properties of 4-nitro-2-aminobutyric acid, they do provide information on related compounds. For instance, the coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one with amino acids suggest that the nitro group can influence the coordination behavior and potentially the physical properties of the compounds . The nucleophilic ring opening of aryl α-nitrocyclopropanecarboxylates also provides insights into the reactivity of nitro-containing compounds, which could be extrapolated to understand the chemical behavior of 4-nitro-2-aminobutyric acid .

科学研究应用

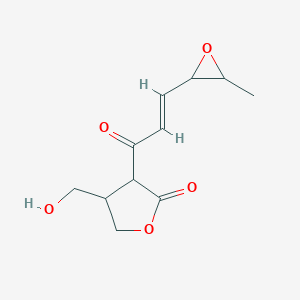

药物化合物中的立体选择性合成

4-硝基-2-氨基丁酸在立体选择性合成中被使用,这是药物化合物开发中的关键过程。例如,将二甲基丙二酸酯与外消旋硝基烯烃进行迈克尔加成,是通往4-甲基前列腺素核心结构的途径,在这个背景下是一个显著的应用(Vargová, Baran, & Šebesta, 2018)。

有机合成中的硝基化合物还原

硝基化合物的还原,包括4-硝基-2-氨基丁酸衍生物,在有机化学中是一个重要的转化过程。这些过程对于合成药物、生物活性分子和其他药物产品至关重要。基于石墨烯的催化剂在这些反应中的有效性尤为显著(Nasrollahzadeh et al., 2020)。

理解化学反应性和烷基化潜力

对氨基酸的亚硝酰化反应的研究,包括4-硝基-2-氨基丁酸等衍生物,可以揭示它们的化学反应性和其产物的烷基化潜力。这些研究在理解这些化合物在各种化学过程中的潜在危险性和应用中具有重要意义(García-Santos等,2002)。

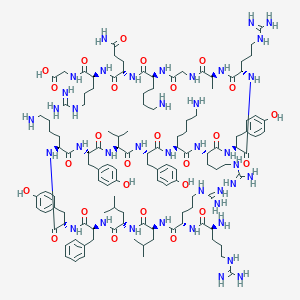

药物开发中的生物催化

4-硝基-2-氨基丁酸在生物催化领域也很重要,特别是在抗癫痫药、抗抑郁药和神经病痛治疗药物的开发中。酶催化,特别是涉及迈克尔型加成的酶催化,在合成这些药理活性的γ-氨基丁酸中发挥着关键作用(Biewenga等,2019)。

GABA系统研究的进展

在神经递质的背景下,涉及4-硝基-2-氨基丁酸衍生物的γ-氨基丁酸(GABA)系统对于理解各种神经系统疾病至关重要。该领域的研究侧重于开发影响GABA神经递质的化合物,与癫痫、失眠和焦虑等疾病相关(Kowalczyk & Kulig, 2014)。

未来方向

Recent advances in the study of γ-aminobutyric acid (GABA) shed light on developing GABA-enriched plant varieties and food products, and provide insights for efficient production of GABA through synthetic biology approaches . Unnatural amino acids like 4-Nitro-2-aminobutyric acid are valuable building blocks in the manufacture of a wide range of pharmaceuticals and exhibit biological activity as free acids .

属性

IUPAC Name |

(2S)-2-amino-4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCLEMIPIFWUCM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[N+](=O)[O-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925533 | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-aminobutyric acid | |

CAS RN |

126400-75-7 | |

| Record name | 4-Nitro-2-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

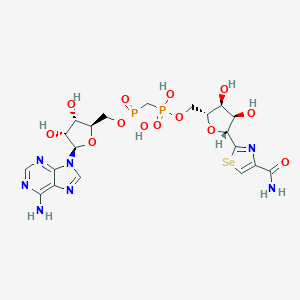

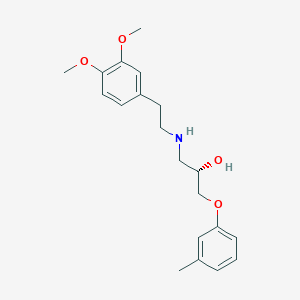

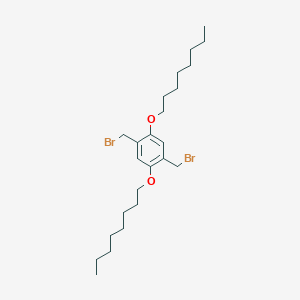

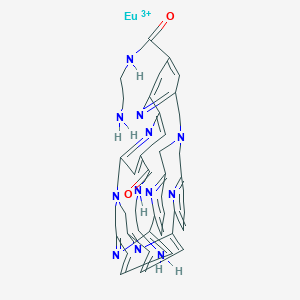

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。